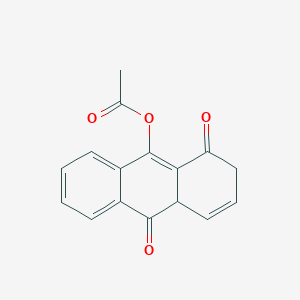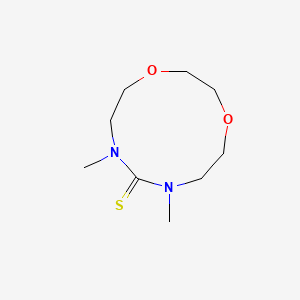
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione is a chemical compound with the molecular formula C9H18N2O2S. It is known for its unique structure, which includes a thione group, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound in the presence of sulfur. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-7,9-diazacycloundecane-8-thione: Lacks the methyl groups present in 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione.
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane: Similar structure but without the thione group.
Uniqueness
This compound is unique due to the presence of both the thione group and the dimethyl substitutions.
Propiedades
Número CAS |
89863-07-0 |
|---|---|
Fórmula molecular |
C9H18N2O2S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C9H18N2O2S/c1-10-3-5-12-7-8-13-6-4-11(2)9(10)14/h3-8H2,1-2H3 |
Clave InChI |
GSAQHDMGOVWHJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOCCOCCN(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
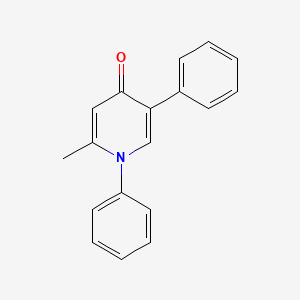
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
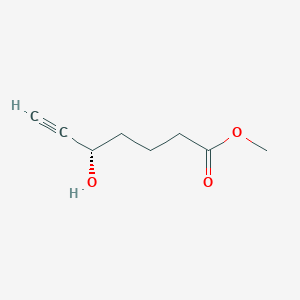
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
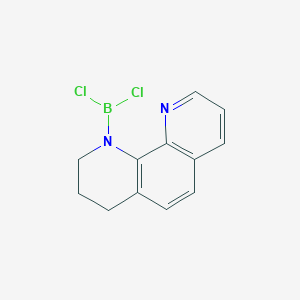


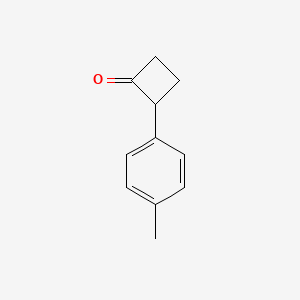
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

